tert-butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate
Description
tert-Butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate (CAS: 1299466-02-6) is a chiral pyrrolidine derivative with a molecular weight of 217.24 g/mol and a purity of 95% . The compound features a tert-butyl carbamate protecting group at the 1-position, a fluorine substituent at the 4R position, and a formyl group at the 2S position. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and asymmetric catalysis applications. Its stereochemical configuration (2S,4R) and reactive formyl group make it valuable for constructing complex molecules, such as spirocycles and peptidomimetics .
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h6-8H,4-5H2,1-3H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABLOPMZCFQFHB-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299466-02-6 | |
| Record name | tert-butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The initial step involves the construction of the pyrrolidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 4-position using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formylation: The formyl group is introduced at the 2-position using formylating agents like formic acid or formyl chloride.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of pyrrolidine derivatives. It serves as a model compound for investigating enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its fluorinated nature imparts unique properties such as increased hydrophobicity and thermal stability, which are desirable in various applications.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering the electronic environment and steric interactions. The formyl group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
(a) Stereoisomerism
The target compound’s 4R-fluoro configuration contrasts with the 4S-fluoro isomer (). This stereochemical divergence significantly impacts reactivity. For example, the 4R configuration may enhance steric hindrance near the formyl group, influencing nucleophilic addition rates compared to the 4S isomer .
(b) Formyl vs. Hydroxymethyl Derivatives
Replacing the formyl group with hydroxymethyl (as in and ) alters the compound’s electrophilicity. The formyl group is highly reactive in aldol condensations and reductive aminations, whereas hydroxymethyl derivatives are better suited for oxidation to carboxylic acids or protection as mesylates .
(c) Fluoro vs. Hydroxy Substituents
The fluorine atom in the target compound provides metabolic stability and electron-withdrawing effects, making it advantageous in drug design. In contrast, hydroxyl-containing analogs (e.g., ) participate in hydrogen-bonding networks, which are critical for crystal packing and solubility .
Physicochemical Properties
- Hydrogen Bonding : Hydroxyl-containing analogs () exhibit stronger intermolecular interactions, as described in Etter’s hydrogen-bonding graph sets ().
Biological Activity
Tert-butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate is a synthetic compound notable for its role in medicinal chemistry, particularly in the synthesis of chiral molecules. Its molecular formula is C₁₂H₁₉FNO₄, with a molecular weight of approximately 307.29 g/mol. The compound features a pyrrolidine ring with a fluorine atom and a formyl group, which contribute to its unique biological properties.
Chemical Structure and Properties
The structural configuration of this compound enhances its solubility and stability, making it an effective chiral synthon for pharmaceutical applications. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉FNO₄ |
| Molecular Weight | 307.29 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 1.47070 |
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties and potential therapeutic applications.
Research indicates that the compound interacts with specific biological targets through binding affinities that influence cellular processes. Its unique structure allows it to modulate enzyme activities and receptor interactions, which is crucial in drug development.
Case Studies
- Chiral Synthesis : A study demonstrated that this compound serves as a key intermediate in synthesizing various chiral compounds, essential for developing drugs with desired stereochemistry.
- Pharmacological Profiling : Interaction studies have shown that this compound exhibits significant binding affinity towards certain receptors involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
- Toxicological Assessment : The compound has been classified as harmful if swallowed and causes skin irritation, indicating the need for careful handling during synthesis and application .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | Similar pyrrolidine structure | Lacks fluorine substitution |
| Tert-butyl (3S)-3-(trifluoromethyl)phenyl)cyclopropan-1-amines | Contains trifluoromethyl group | Exhibits different biological activity |
| Tert-butoxycarbonyl-(2S)-2-(fluoromethyl)pyrrolidine | Fluorinated at different position | Different stereochemistry impacts activity |
Applications in Drug Development
The compound's ability to act as a chiral synthon makes it invaluable in the pharmaceutical industry for synthesizing drugs with specific enantiomeric forms. This characteristic is particularly important for enhancing the efficacy and safety profiles of new therapeutic agents.
Q & A
Q. What in vitro assays are suitable for evaluating biological activity of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
